Cas no 2091757-47-8 (2-(methoxymethoxy)benzene-1-sulfonyl chloride)

2-(Methoxymethoxy)benzene-1-sulfonyl chloride is a versatile sulfonylating reagent used in organic synthesis, particularly for introducing the 2-(methoxymethoxy)phenylsulfonyl moiety into target molecules. Its key advantages include high reactivity toward nucleophiles, enabling efficient sulfonamide and sulfonate ester formation under mild conditions. The methoxymethoxy (MOM) group enhances solubility in common organic solvents while providing a protective handle for further functionalization. This compound is valuable in medicinal chemistry and materials science for constructing complex sulfonamide derivatives. It exhibits good stability when stored under anhydrous conditions, ensuring reliable performance in synthetic applications. The electron-donating MOM group may also influence the reactivity and selectivity of subsequent transformations.
2-(methoxymethoxy)benzene-1-sulfonyl chloride structure
2091757-47-8 structure
商品名:2-(methoxymethoxy)benzene-1-sulfonyl chloride
CAS番号:2091757-47-8
MF:C8H9ClO4S
メガワット:236.672660589218
MDL:MFCD32858830
CID:5239256
PubChem ID:131454177

2-(methoxymethoxy)benzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • Benzenesulfonyl chloride, 2-(methoxymethoxy)-
    • 2-(methoxymethoxy)benzene-1-sulfonyl chloride
    • MDL: MFCD32858830
    • インチ: 1S/C8H9ClO4S/c1-12-6-13-7-4-2-3-5-8(7)14(9,10)11/h2-5H,6H2,1H3
    • InChIKey: KOFGLHYHJGAJPL-UHFFFAOYSA-N
    • ほほえんだ: C1(S(Cl)(=O)=O)=CC=CC=C1OCOC

2-(methoxymethoxy)benzene-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-310926-0.1g
2-(methoxymethoxy)benzene-1-sulfonyl chloride
2091757-47-8 95.0%
0.1g
$241.0 2025-03-19
Enamine
EN300-310926-10.0g
2-(methoxymethoxy)benzene-1-sulfonyl chloride
2091757-47-8 95.0%
10.0g
$3007.0 2025-03-19
1PlusChem
1P02AGDQ-5g
2-(methoxymethoxy)benzene-1-sulfonyl chloride
2091757-47-8 95%
5g
$2569.00 2023-12-19
1PlusChem
1P02AGDQ-250mg
2-(methoxymethoxy)benzene-1-sulfonyl chloride
2091757-47-8 95%
250mg
$491.00 2023-12-19
1PlusChem
1P02AGDQ-2.5g
2-(methoxymethoxy)benzene-1-sulfonyl chloride
2091757-47-8 95%
2.5g
$1756.00 2023-12-19
Enamine
EN300-310926-0.25g
2-(methoxymethoxy)benzene-1-sulfonyl chloride
2091757-47-8 95.0%
0.25g
$347.0 2025-03-19
Enamine
EN300-310926-1.0g
2-(methoxymethoxy)benzene-1-sulfonyl chloride
2091757-47-8 95.0%
1.0g
$699.0 2025-03-19
Enamine
EN300-310926-2.5g
2-(methoxymethoxy)benzene-1-sulfonyl chloride
2091757-47-8 95.0%
2.5g
$1370.0 2025-03-19
Enamine
EN300-310926-0.5g
2-(methoxymethoxy)benzene-1-sulfonyl chloride
2091757-47-8 95.0%
0.5g
$546.0 2025-03-19
Enamine
EN300-310926-5g
2-(methoxymethoxy)benzene-1-sulfonyl chloride
2091757-47-8
5g
$3147.0 2023-09-05

2-(methoxymethoxy)benzene-1-sulfonyl chloride 関連文献

2-(methoxymethoxy)benzene-1-sulfonyl chlorideに関する追加情報

2-(Methoxymethoxy)benzene-1-sulfonyl chloride: A Comprehensive Overview

The compound with CAS No. 2091757-47-8, commonly referred to as 2-(methoxymethoxy)benzene-1-sulfonyl chloride, is a significant molecule in the field of organic chemistry. This compound is a derivative of benzene sulfonyl chloride, with a unique substitution pattern that includes a methoxymethoxy group at the 2-position. The methoxymethoxy group, also known as a methyl ether group, introduces interesting electronic and steric effects that influence the compound's reactivity and applications.

Recent studies have highlighted the importance of benzene sulfonyl chlorides in various chemical transformations. These compounds are widely used as sulfonylating agents in organic synthesis, particularly in the preparation of sulfonamides and sulfonates. The presence of the methoxymethoxy group in this compound adds a layer of complexity, making it a valuable tool in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to synthesize novel antibiotics and antiviral agents by leveraging its reactivity under specific reaction conditions.

The synthesis of 2-(methoxymethoxy)benzene-1-sulfonyl chloride typically involves a multi-step process, starting from the preparation of the corresponding benzene sulfonic acid derivative. The introduction of the methoxymethoxy group is achieved through nucleophilic substitution or coupling reactions, depending on the starting material. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making the compound more accessible for large-scale production.

In terms of applications, this compound has found significant use in pharmaceutical research. Its ability to act as a reactive intermediate in peptide synthesis has been extensively explored. For example, researchers have employed this compound to construct complex peptide libraries, which are essential for drug discovery efforts. Additionally, its role as a protecting group in carbohydrate chemistry has been well-documented, further expanding its utility in modern organic synthesis.

[Read More] about the latest developments in benzene sulfonyl chloride derivatives and their applications.

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